Cas no 1807304-85-3 (Ethyl 4-cyano-3-formyl-2-hydroxyphenylacetate)
Ethyl 4-cyano-3-formyl-2-hydroxyphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-cyano-3-formyl-2-hydroxyphenylacetate
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- Inchi: 1S/C12H11NO4/c1-2-17-11(15)5-8-3-4-9(6-13)10(7-14)12(8)16/h3-4,7,16H,2,5H2,1H3
- InChI Key: CTXIRWJRELTTOB-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1C=CC(C#N)=C(C=O)C=1O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 333
- XLogP3: 1.5
- Topological Polar Surface Area: 87.4
Ethyl 4-cyano-3-formyl-2-hydroxyphenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015023191-1g |
Ethyl 4-cyano-3-formyl-2-hydroxyphenylacetate |
1807304-85-3 | 97% | 1g |
$1504.90 | 2023-09-02 |
Ethyl 4-cyano-3-formyl-2-hydroxyphenylacetate Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on Ethyl 4-cyano-3-formyl-2-hydroxyphenylacetate
Ethyl 4-cyano-3-formyl-2-hydroxyphenylacetate (CAS No. 1807304-85-3): A Multifaceted Compound in Modern Chemical Research
Ethyl 4-cyano-3-formyl-2-hydroxyphenylacetate (CAS No. 1807304-85-3) is a compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its versatile structure and potential applications. This compound, characterized by its unique phenylacetate backbone and functional groups, presents a rich ground for exploration in various scientific domains.
The molecular structure of Ethyl 4-cyano-3-formyl-2-hydroxyphenylacetate encompasses several key functional groups, including a cyano group, a formyl group, and a hydroxyl group, all of which contribute to its reactivity and utility in synthetic chemistry. The presence of these groups allows for diverse chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
In recent years, there has been a growing interest in the development of novel compounds with potential biological activities. The Ethyl 4-cyano-3-formyl-2-hydroxyphenylacetate molecule has been studied for its potential applications in drug discovery and development. Its structural features suggest that it may interact with various biological targets, making it a promising candidate for further investigation.
One of the most intriguing aspects of Ethyl 4-cyano-3-formyl-2-hydroxyphenylacetate is its role as a building block in the synthesis of heterocyclic compounds. Heterocycles are essential components of many pharmaceuticals and agrochemicals, and the ability to construct these complex structures efficiently is crucial. The compound's reactivity allows for the facile introduction of additional functional groups, facilitating the creation of intricate molecular architectures.
Recent studies have also explored the use of Ethyl 4-cyano-3-formyl-2-hydroxyphenylacetate in the development of organic electronic materials. The compound's ability to undergo polymerization reactions has led to its incorporation into conductive polymers, which are used in various applications such as organic light-emitting diodes (OLEDs) and solar cells. These findings highlight the compound's versatility beyond traditional pharmaceutical applications.
The synthesis of Ethyl 4-cyano-3-formyl-2-hydroxyphenylacetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve these objectives. The development of efficient synthetic routes is essential for scaling up production and making the compound more accessible for research purposes.
In addition to its synthetic utility, Ethyl 4-cyano-3-formyl-2-hydroxyphenylacetate has been investigated for its potential environmental impact. Researchers are exploring ways to minimize waste and improve sustainability in its production process. Green chemistry principles are being applied to develop more eco-friendly synthetic methods, aligning with global efforts to reduce environmental footprint.
The biological activity of Ethil 4-cyano-3-formil -2-hydroxyp henl acet ate, particularly its interaction with enzymes and receptors, is another area of active research. Computational modeling techniques have been used to predict how the compound might bind to biological targets, providing insights into its potential therapeutic effects. These studies are crucial for understanding the compound's mechanism of action and identifying new drug candidates.
The future prospects for Ethil 4 -cyano -3 -formil -2 -hydroxyp henl acet ate are promising, with ongoing research aimed at expanding its applications across multiple fields. As our understanding of chemical interactions grows, so does the potential for this compound to contribute to advancements in medicine, materials science, and environmental chemistry. Collaborative efforts between academia and industry will be key to realizing these possibilities.
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